H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H
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Overview
Description
H-Gly-DL-Pro-DL-Arg-DL-Pro-OHThis compound is notable for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It has applications in various fields, including biochemistry and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HBTU, TBTU) are commonly used in the coupling step of SPPS.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA and scavengers (e.g., water, triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide, this compound. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H has several applications in scientific research:
Mechanism of Action
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H exerts its effects by binding to fibrinogen and preventing its polymerization into fibrin. This inhibition disrupts the formation of blood clots. The peptide mimics the N-terminal region of the fibrinogen alpha chain, which is crucial for fibrin polymerization .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Arg-Pro amide: Another peptide that inhibits fibrin polymerization but differs in its amide form.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with a similar inhibitory effect on fibrin polymerization but with a different amino acid sequence.
Uniqueness
H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H is unique due to its specific sequence and acetate form, which may confer distinct stability and solubility properties compared to other similar peptides .
Properties
Molecular Formula |
C20H35N7O7 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
acetic acid;1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4) |
InChI Key |
ZYTSTPIIKNCGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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